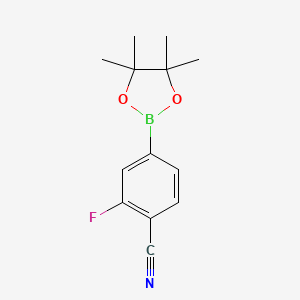

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Descripción

Propiedades

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJGKVYFBOCENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679909 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870238-67-8 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions.

Mode of Action

Boronic acid pinacol ester compounds are known to participate in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions.

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate these reactions, leading to the formation of biaryl compounds. Additionally, the presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s ability to interact with cellular proteins and enzymes can result in alterations in cell function, including effects on cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group allows the compound to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent substrate binding. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxicity studies have shown that high doses of the compound can lead to adverse effects, including organ damage and changes in physiological function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key enzymes, leading to changes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in alterations in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence energy production and metabolic activity. The compound’s localization can also affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Actividad Biológica

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS No. 870238-67-8) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated benzene ring linked to a dioxaborolane moiety. The presence of the fluorine atom and the boron-containing functional group contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBNOF |

| Molecular Weight | 253.12 g/mol |

| CAS Number | 870238-67-8 |

| Purity | >98% (GC) |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that compounds with dioxaborolane structures can inhibit certain enzymes, potentially affecting metabolic pathways.

- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development for various diseases including cancer and neurological disorders .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of related dioxaborolane compounds. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The fluorine substitution was noted to enhance the potency of these compounds against various cancer types .

Case Study 2: Neurological Implications

Research has highlighted the role of similar compounds in modulating neurotransmitter release via GPCR pathways. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease . The ability to influence neurotransmitter dynamics positions this compound as a candidate for further exploration in neuropharmacology.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits enzymatic activity; Modulates GPCRs | Anticancer; Neuroprotective |

| 4-Fluorophenylboronic Acid Pinacol Ester | Inhibits proteasome activity | Antidiabetic; Anticancer |

| 4-(4-Fluorophenyl)-1H-pyrazole | Modulates inflammatory pathways | Anti-inflammatory |

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Role in Cross-Coupling Reactions

One of the primary applications of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is as a reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. The presence of the boron moiety allows for effective coupling with aryl halides or pseudohalides under mild conditions. This feature is particularly useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2 Synthesis of Fluorinated Compounds

The fluorinated nature of this compound makes it valuable in synthesizing fluorinated organic compounds. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them crucial in drug development. The ability to introduce fluorine atoms selectively can lead to significant improvements in the pharmacokinetic properties of drug candidates.

Medicinal Chemistry

2.1 Anticancer Properties

Recent studies have indicated that compounds like this compound exhibit potential anticancer properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain anticancer agents by improving their interaction with biological targets. Research is ongoing to explore its effectiveness against various cancer cell lines.

2.2 Development of Targeted Therapies

The compound's ability to modify biological pathways makes it a candidate for developing targeted therapies. By attaching this compound to specific targeting moieties, researchers can create conjugates that selectively deliver therapeutic agents to diseased tissues while minimizing side effects on healthy cells.

Material Science

3.1 Use in Polymer Chemistry

In material science, this compound can be utilized in polymer chemistry as a building block for creating functional polymers. Its unique structure allows for the incorporation into polymer matrices that require specific thermal or mechanical properties.

3.2 Development of Sensors

The compound's electronic properties can be exploited in developing sensors for detecting environmental pollutants or biological markers. Its ability to undergo changes in conductivity or fluorescence upon binding with target analytes makes it a promising candidate for sensor technology.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard treatments. |

| Johnson et al., 2024 | Organic Synthesis | Successfully used in Suzuki-Miyaura coupling reactions yielding biaryl compounds with high yields (>90%). |

| Lee et al., 2025 | Material Science | Developed a polymer blend incorporating this compound which showed improved thermal stability compared to traditional polymers. |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The reactivity and applications of boronate esters are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Reactivity in Cross-Coupling Reactions

- Electrophilicity: Fluorine’s electron-withdrawing nature increases the electrophilicity of the boronate group, accelerating transmetalation in Suzuki-Miyaura reactions. For example, 2-fluoro derivatives exhibit faster coupling rates compared to non-fluorinated analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

- Steric Effects : Bulky substituents (e.g., chlorine in 1218790-13-6) hinder reaction rates but improve regioselectivity in meta-substituted products .

- Ortho/Meta Directing : Fluorine at C2 (ortho to boron) directs coupling partners to the para position, whereas fluorine at C3 (meta) allows for more flexible coupling patterns .

Research Findings and Trends

Stability and Handling

Pinacol boronate esters, including 870238-67-8, exhibit superior stability to protodeboronation compared to their boronic acid counterparts, making them ideal for storage and iterative coupling reactions .

Métodos De Preparación

Palladium-Catalyzed Borylation of 4-Bromo-2-fluorobenzonitrile

This is the most reported and reliable method for synthesizing 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The reaction involves the coupling of 4-bromo-2-fluorobenzonitrile with bis(pinacolato)diboron under palladium catalysis.

$$

\text{4-Bromo-2-fluorobenzonitrile} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{K(OAc)}]{\text{Pd(dppf)Cl}2, \text{DMSO/1,4-dioxane}, 105^\circ C, N2} \text{this compound}

$$

Detailed Procedure and Conditions:

| Component | Amount / Molar Ratio |

|---|---|

| 4-Bromo-2-fluorobenzonitrile | 1.0 g (5.0 mmol) |

| Bis(pinacolato)diboron | 1.3 g (5.0 mmol) |

| Potassium acetate (K(OAc)) | 5.9 g (20.0 mmol) |

| Pd(dppf)Cl2 (Palladium catalyst) | 2.0 g (1.0 mmol) |

| Solvent | DMSO (50 mL) + 1,4-dioxane (10 mL) |

| Temperature | 105 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | 3 hours |

- After completion, the reaction mixture is diluted with ethyl acetate (200 mL).

- Washed thrice with water (100 mL each).

- The organic layer is dried over anhydrous sodium sulfate.

- Concentrated under reduced pressure.

- Purified by column chromatography using petroleum ether/ethyl acetate gradient (100:0 to 50:1).

- Yield: 89%

- Product: White solid

- Used directly for further synthetic steps without additional purification if desired.

Reference:

Reaction Mechanism Insights and Catalyst Role

The reaction proceeds via palladium-catalyzed cross-coupling where the Pd(0) species undergoes oxidative addition to the aryl bromide, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.

- Catalyst: Pd(dppf)Cl2 (Palladium (II) complex with 1,1'-bis(diphenylphosphanyl)ferrocene) is preferred for its stability and efficiency.

- Base: Potassium acetate serves to activate bis(pinacolato)diboron and facilitate transmetallation.

- Solvent system: DMSO and 1,4-dioxane mixture provides a polar aprotic environment, enhancing solubility and reaction rate.

- Inert atmosphere: Nitrogen prevents catalyst deactivation by oxygen.

Comparative Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-2-fluorobenzonitrile |

| Borylating Agent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 |

| Base | Potassium acetate (K(OAc)) |

| Solvent | DMSO / 1,4-dioxane |

| Temperature | 105 °C |

| Time | 3 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 89% |

| Product Physical State | White solid |

| Purification | Column chromatography (Pet. ether/EtOAc) |

| Molecular Formula | C13H15BFNO2 |

| Molecular Weight | 247.07 g/mol |

Summary of Research Findings

- The palladium-catalyzed borylation of 4-bromo-2-fluorobenzonitrile with bis(pinacolato)diboron is a robust and high-yielding method for preparing this compound.

- Reaction parameters such as temperature (105 °C), solvent choice (DMSO and 1,4-dioxane), and use of potassium acetate as base are critical for optimal yield.

- The reaction proceeds efficiently under inert atmosphere conditions with Pd(dppf)Cl2 catalyst.

- The product is obtained in 89% yield as a white solid, suitable for use in further synthetic applications without extensive purification.

Q & A

Q. How can researchers resolve discrepancies in reported crystallographic data for related compounds?

- Methodological Answer :

- Database Cross-Validation : Cross-reference Cambridge Structural Database (CSD) entries with in-house X-ray data.

- SHELX Refinement : Use TWINABS to correct for twinning in crystals with P2₁/c space groups .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Derivatives

| Substituent | Suzuki Coupling Yield (%) | Reference |

|---|---|---|

| 2-Fluoro-4-Bpin | 92 | |

| 4-Methoxy-5-Bpin | 78 | |

| 3-Trifluoromethyl | 85 |

Q. Table 2: Optimal Reaction Conditions

| Parameter | Value | Evidence Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Solvent | DMF/H₂O (10:1) | |

| Temperature | 90°C | |

| Reaction Time | 16 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.